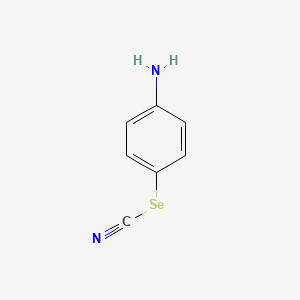

4-Aminophenylselenocyanate

Description

4-Aminophenylselenocyanate (CAS: Not explicitly provided; molecular formula: C₇H₆N₂Se) is an organoselenium compound featuring a phenyl ring substituted with an amino (-NH₂) group and a selenocyanate (-SeCN) group at the para position. This structure confers unique redox properties and biological activity, particularly in antitumoral and antiparasitic applications. The selenocyanate moiety enables participation in selenium-selenium bond formation, such as dimerization to bis(4-aminophenyl)diselenide under reductive conditions (e.g., NaBH₄) . Its synthesis often involves reactions of acyl chlorides with potassium selenocyanate, followed by coupling with amines or diselenides .

Properties

Molecular Formula |

C7H6N2Se |

|---|---|

Molecular Weight |

197.11 g/mol |

IUPAC Name |

(4-aminophenyl) selenocyanate |

InChI |

InChI=1S/C7H6N2Se/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 |

InChI Key |

UMRQUSGJQJGLNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)[Se]C#N |

Canonical SMILES |

C1=CC(=CC=C1N)[Se]C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, chemical, and biological distinctions between 4-aminophenylselenocyanate and related compounds:

Key Differences:

Functional Groups and Reactivity: this compound's -SeCN group enables redox-driven dimerization and participation in nucleophilic substitutions, unlike the carboxylate (-COOH) or isocyanate (-NCO) groups in analogs . Bis(4-aminophenyl)diselenide lacks the reactive selenocyanate but exhibits enhanced stability due to the diselenide bond, making it suitable for sustained drug release .

Biological Activity: Selenium-containing compounds (e.g., this compound) demonstrate superior antitrypanosomal activity compared to non-selenium analogs like 4-aminobenzoic acid. For example, compound 26 (a selenocyanate derivative) showed 10-fold higher efficacy than benznidazole (BZN) in reducing parasitemia in vivo . 4-Aminophenylacetic acid lacks the redox-active selenium, limiting its utility in mitochondrial-targeted therapies .

Structural Analogues: Replacing -SeCN with -COOH (as in 4-aminobenzoic acid) reduces lipid solubility and membrane permeability, critical for intracellular drug targeting . 4-(Dimethylamino)phenyl isocyanate’s -NCO group facilitates covalent bonding with biomolecules, but its toxicity profile differs significantly from selenium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.